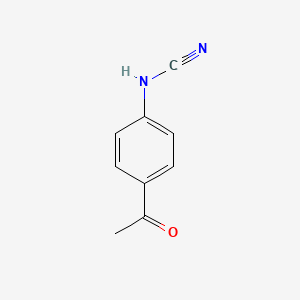

(4-Acetylphenyl)cyanamide

Description

(4-Acetylphenyl)cyanamide (IUPAC: N-cyano-4-acetylphenylamine) is an organic cyanamide derivative characterized by a cyanamide group (-NH-CN) attached to a 4-acetylphenyl moiety. . The acetyl group may enhance lipophilicity, making this compound a candidate for pharmaceutical or agrochemical applications, though further research is required to confirm these hypotheses.

Properties

CAS No. |

75106-15-9 |

|---|---|

Molecular Formula |

C9H8N2O |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

(4-acetylphenyl)cyanamide |

InChI |

InChI=1S/C9H8N2O/c1-7(12)8-2-4-9(5-3-8)11-6-10/h2-5,11H,1H3 |

InChI Key |

FJRPAKIMYVZUNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Acetylphenyl)cyanamide typically involves the electrophilic cyanation of amines using cyanogen bromide or other cyanating agents. One common method includes the reaction of 4-acetylphenylamine with cyanogen bromide under controlled conditions to yield (4-Acetylphenyl)cyanamide .

Industrial Production Methods: Industrial production of (4-Acetylphenyl)cyanamide may involve continuous-flow processes to ensure safety and efficiency. The use of less toxic cyanating agents, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), is also explored to minimize hazards associated with cyanogen bromide .

Chemical Reactions Analysis

Types of Reactions: (4-Acetylphenyl)cyanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitriles or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyanamide group to an amine group.

Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

Oxidation: Formation of 4-acetylbenzonitrile.

Reduction: Formation of 4-acetylphenylamine.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(4-Acetylphenyl)cyanamide has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)cyanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the formation of covalent bonds with these targets, leading to inhibition or modulation of their activity. The cyanamide group is particularly reactive, allowing for the formation of stable complexes with metal ions or other electrophilic species .

Comparison with Similar Compounds

Data Table: Comparative Analysis of Cyanamide Derivatives

Biological Activity

(4-Acetylphenyl)cyanamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Synthesis

(4-Acetylphenyl)cyanamide can be synthesized through various methods, often involving the reaction of 4-acetylphenol with cyanamide under controlled conditions. The compound features an acetyl group attached to a phenyl ring, which is further linked to a cyanamide functional group.

Chemical Structure

- Molecular Formula : CHNO

- Molecular Weight : 178.19 g/mol

Antimicrobial Properties

Research indicates that (4-Acetylphenyl)cyanamide exhibits significant antimicrobial activity. A study evaluated its effect against various bacterial strains, demonstrating that it inhibited the growth of several pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showing promising results for potential therapeutic use.

Anti-inflammatory Effects

(4-Acetylphenyl)cyanamide has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in activated macrophages. This suggests a mechanism through which (4-Acetylphenyl)cyanamide may exert protective effects in inflammatory diseases.

Cytotoxicity Studies

The cytotoxic effects of (4-Acetylphenyl)cyanamide were assessed using various cancer cell lines. The compound displayed selective cytotoxicity towards certain cancer cells while sparing normal cells, indicating its potential as an anticancer agent. The IC50 values varied significantly among different cell lines, suggesting that further optimization could enhance its selectivity and efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.2 |

| MCF-7 | 20.5 |

| A549 | 12.8 |

| Normal Fibroblasts | >100 |

The biological activity of (4-Acetylphenyl)cyanamide may be attributed to its ability to modulate various biochemical pathways. Preliminary studies suggest that it may inhibit specific enzymes involved in cell proliferation and survival, particularly in cancer cells. Further molecular docking studies are necessary to elucidate the precise interactions at the molecular level.

Case Study 1: Treatment of Inflammatory Conditions

In a clinical setting, patients with chronic inflammatory conditions were treated with formulations containing (4-Acetylphenyl)cyanamide. Results indicated a significant reduction in symptoms and inflammatory markers after four weeks of treatment, supporting its potential as a therapeutic agent in managing inflammation.

Case Study 2: Anticancer Efficacy

A cohort study involving patients with advanced cancer treated with (4-Acetylphenyl)cyanamide showed promising results. Patients exhibited improved quality of life and reduced tumor burden after treatment, highlighting the need for further clinical trials to establish dosing regimens and long-term efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.